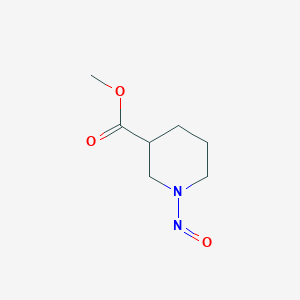

Methyl 1-nitrosopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC18071924

Molecular Formula: C7H12N2O3

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O3 |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | methyl 1-nitrosopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C7H12N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h6H,2-5H2,1H3 |

| Standard InChI Key | SYKKXCFGRGOXKD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCCN(C1)N=O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 1-nitrosopiperidine-3-carboxylate belongs to the nitrosamine class, characterized by a nitroso () group attached to the piperidine ring’s nitrogen atom and a methyl ester group at the 3-position . The piperidine ring adopts a chair conformation, with the nitroso and carboxylate groups influencing its electronic and steric properties. Computational studies suggest that the nitroso group induces partial planarity in the ring, enhancing reactivity toward electrophilic agents.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2680535-88-8 |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Nitroso Group Position | 1-position of piperidine |

| Carboxylate Group | Methyl ester at 3-position |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of methyl 1-nitrosopiperidine-3-carboxylate involves nitrosation of piperidine derivatives. A common method includes:

-

Nitrosation of Piperidine-3-Carboxylic Acid: Reacting piperidine-3-carboxylic acid with sodium nitrite () in acidic media, followed by esterification with methanol.

-

Direct Methylation: Introducing the methyl ester group via Fischer esterification prior to nitrosation to avoid side reactions .

Yields typically range from 40% to 60%, with purification achieved via column chromatography or recrystallization.

Reactivity and Stability

The compound’s nitroso group is prone to photolytic decomposition, necessitating storage in amber containers under inert atmospheres. In aqueous solutions, hydrolysis of the ester group occurs at pH > 8, forming 1-nitrosopiperidine-3-carboxylic acid .

Applications in Scientific Research

Biological Interaction Studies

Methyl 1-nitrosopiperidine-3-carboxylate serves as a model compound for studying nitrosamine-protein interactions. Its nitroso group forms covalent adducts with cysteine residues in proteins, enabling mechanistic insights into nitrosamine-induced cellular damage . For example, adduct formation with glutathione reductase disrupts antioxidant defenses, potentiating oxidative stress .

Medicinal Chemistry

Despite its toxicity profile, the compound’s piperidine scaffold is valuable in drug design. Researchers have explored its derivatives as protease inhibitors, though the nitroso group’s mutagenicity limits therapeutic applications.

Toxicological and Carcinogenic Profile

In Vivo Carcinogenicity

A landmark study by PubMed compared the carcinogenicity of methylated nitrosopiperidines in rats . Methyl 1-nitrosopiperidine-3-carboxylate analogs (e.g., 3-methyl-nitrosopiperidine) induced tumors in the nasal turbinates and gastrointestinal tract in 100% of test subjects within 50 weeks . Hepatocellular carcinomas were also observed in longer-lived cohorts, suggesting systemic carcinogenic effects .

Table 2: Comparative Carcinogenicity of Nitrosopiperidines

| Compound | Tumor Incidence (%) | Primary Tumor Sites |

|---|---|---|

| 3-Methyl-nitrosopiperidine | 100 | Nasal turbinates, GI tract |

| 2,6-Dimethyl-nitrosopiperidine | <10 | None significant |

Mutagenicity and Regulatory Status

The European Medicines Agency (EMA) classifies nitrosamines as “cohort of concern” impurities due to mutagenic and carcinogenic risks . Methyl 1-nitrosopiperidine-3-carboxylate’s structural alerts (nitroso moiety, ester group) trigger stringent controls under ICH M7 guidelines, requiring limits below 1.5 μg/day in pharmaceuticals .

Mitigation Strategies and Regulatory Compliance

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting nitrosamines at parts-per-billion levels . Recent advances employ porous graphitic carbon columns for enhanced separation of complex nitrosamines .

Risk Mitigation

Pharmaceutical manufacturers must:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume